molecular formula C19H20N2O3S B2607466 4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 97077-95-7

4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2607466
CAS No.: 97077-95-7
M. Wt: 356.44
InChI Key: ZZQNLULFKFOJJI-UHFFFAOYSA-N
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Description

4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C19H20N2O3S. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

The synthesis of 4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-butoxybenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its benzothiazole moiety, which is known for its biological activity.

    Materials Science: It is used in the development of new materials with specific properties, such as fluorescence and electroluminescence, due to its unique chemical structure.

    Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .

Comparison with Similar Compounds

4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:

    2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    6-ethoxy-1,3-benzothiazole-2-amine: Used in the synthesis of various bioactive compounds.

    2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: Studied for its antioxidant and antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

4-butoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-4-11-24-14-7-5-13(6-8-14)18(22)21-19-20-16-10-9-15(23-2)12-17(16)25-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQNLULFKFOJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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